molecular formula C17H23N3O3 B8633399 tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate

tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate

Cat. No.: B8633399
M. Wt: 317.4 g/mol
InChI Key: LRMKDIVLJXHCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidinecarboxylic acid esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate typically involves the esterification of 1-piperidinecarboxylic acid with 4-(1h-indazol-5-yloxy)-1,1-dimethylethanol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: Biochemical pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-Piperidinecarboxylic acid esters: Other esters of 1-piperidinecarboxylic acid with different substituents.

    Indazole derivatives: Compounds containing the indazole moiety with various functional groups.

Uniqueness

tert-butyl4-((1H-indazol-5-yl)oxy)piperidine-1-carboxylate is unique due to its specific combination of the piperidinecarboxylic acid ester and indazole moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 4-(1H-indazol-5-yloxy)piperidine-1-carboxylate

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-8-6-13(7-9-20)22-14-4-5-15-12(10-14)11-18-19-15/h4-5,10-11,13H,6-9H2,1-3H3,(H,18,19)

InChI Key

LRMKDIVLJXHCAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1H-indazol-5-ol (134 mg, 0.999 mmol) in tetrahydrofuran (4 ml) were added tert-butyl 4-hydroxy-1-piperidinecarboxylate (201 mg, 0.999 mmol) and triphenylphosphine (262 mg, 0.999 mmol) at room temperature, followed by adding thereto diethyl azodicarboxylate (0.46 ml, 1.01 mmol) at 0° C., and the resulting mixture was stirred at 0° C. for 30 minutes and then at room temperature for 4 hours. Subsequently, the solvent of the reaction mixture was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=7/3) to obtain tert-butyl 4-(1H-indazol-5-yloxy)-1-piperidinecarboxylate (77 mg, 24%).
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
201 mg
Type
reactant
Reaction Step Two
Quantity
262 mg
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
0.46 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.